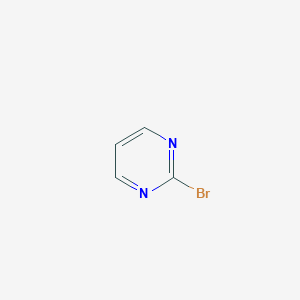

2-Bromopyrimidine

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFIHORVILKHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063532 | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-60-2 | |

| Record name | 2-Bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromopyrimidine from 2-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromopyrimidine from 2-aminopyrimidine (B69317), a crucial transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. The core of this process revolves around the Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate. This document details the underlying reaction mechanisms, provides a comparative analysis of various experimental protocols, and offers step-by-step instructions for the synthesis.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its utility is pronounced in the development of kinase inhibitors, antiviral agents, and other biologically active molecules. The conversion of the readily available 2-aminopyrimidine to this compound is, therefore, a foundational reaction for medicinal and process chemists. The most prevalent and effective method for this transformation is a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by a copper(I)-catalyzed bromide substitution.[1] This guide will delve into the technical aspects of this synthesis, providing researchers with the necessary information for its successful implementation and optimization.

Reaction Mechanism

The synthesis of this compound from 2-aminopyrimidine via the Sandmeyer reaction proceeds in two principal stages:

-

Diazotization of 2-Aminopyrimidine: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr).[2][3] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on 2-aminopyrimidine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-pyrimidinediazonium ion.[4]

-

Copper(I)-Catalyzed Bromination: This stage follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] Copper(I) bromide (CuBr) acts as a catalyst, initiating a single electron transfer to the diazonium salt. This transfer results in the formation of a pyrimidyl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process. The pyrimidyl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer, to yield the final product, this compound, and regenerate the copper(I) catalyst.[1]

Quantitative Data Presentation

The following table summarizes various reported conditions and outcomes for the synthesis of this compound and the closely related 2-bromopyridine (B144113), providing a basis for comparison and optimization.

| Starting Material | Key Reagents | Solvent/Acid | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminopyridine | NaNO₂, HBr, CuBr | Water/HBr | 0 to rt | Not Specified | Good | [5] |

| 2-Aminopyridine | t-BuONO, SbCl₃ | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| 2-Aminopyridine | NaNO₂, HBr, Br₂ | 48% HBr | -5 to 0 | 2.5 h | ~76% (for pyridine (B92270) analog) | [6] |

| 2-Aminopyridine | NaNO₂, HBr | 48% HBr | 0 or lower | 2.5 h | 86-92% (for pyridine analog) | [7] |

Experimental Protocols

While specific protocols for this compound are not as commonly detailed as for its pyridine analog, the following procedure, adapted from the well-established synthesis of 2-bromopyridine, serves as an excellent starting point.[7]

Protocol 1: Sandmeyer Reaction of 2-Aminopyrimidine

Materials:

-

2-Aminopyrimidine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place a calculated amount of 48% hydrobromic acid. Cool the flask in an ice-salt bath to below 0°C. Slowly add 2-aminopyrimidine in portions while maintaining the low temperature.

-

Diazotization: While vigorously stirring and keeping the temperature at 0°C or lower, slowly add a solution of sodium nitrite in water dropwise from the addition funnel. The rate of addition should be controlled to prevent the temperature from rising and to manage the evolution of nitrogen gas. After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

-

Bromination: To the cold diazonium salt solution, add a solution of copper(I) bromide in hydrobromic acid. Alternatively, for a "Craig modification," bromine can be added prior to the sodium nitrite.[6] Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70°C) for about an hour to ensure complete decomposition of the diazonium salt and formation of the product.

-

Work-up: Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography.

Safety Considerations

-

The Sandmeyer reaction involves the formation of unstable diazonium salts, which can be explosive if allowed to dry. Always keep the reaction mixture cold and do not isolate the diazonium salt.

-

Hydrobromic acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction evolves nitrogen gas, which can cause pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood and the apparatus is not sealed.

-

Organic solvents are flammable. Avoid open flames and use proper grounding to prevent static discharge.

Conclusion

The synthesis of this compound from 2-aminopyrimidine via the Sandmeyer reaction is a robust and widely used transformation in the synthesis of valuable chemical entities. By carefully controlling the reaction temperature during the diazotization step and employing a copper(I) bromide catalyst, high yields of the desired product can be achieved. This guide provides the essential theoretical background and practical details to enable researchers to successfully perform and adapt this important reaction for their specific needs. Further optimization of reaction parameters, such as solvent and concentration, may lead to improved yields and purity.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Diazotisation [organic-chemistry.org]

- 4. Sandmeyer reaction [ns1.almerja.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Bromopyrimidine from 2-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromopyrimidine from its 2-chloro counterpart, a crucial transformation in the development of novel pharmaceuticals and other specialized chemical compounds. The primary method detailed herein is a robust halogen exchange reaction, offering high yields and purity.

Core Principle: Halogen Exchange in Aromatic Systems

The conversion of 2-chloropyrimidine (B141910) to this compound is a classic example of a halogen exchange reaction, conceptually similar to the Finkelstein reaction, but adapted for an aromatic system.[1] In this nucleophilic aromatic substitution, a bromide ion displaces the chloride ion at the C-2 position of the pyrimidine (B1678525) ring. The C2-chloro position is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[2][3] This reaction is typically driven to completion by using a high concentration of the bromide source.

Primary Synthesis Route: Reaction with Hydrogen Bromide in Acetic Acid

The most prevalent and well-documented method for the synthesis of this compound from 2-chloropyrimidine involves the use of hydrogen bromide (HBr) dissolved in glacial acetic acid.[4][5] This approach is favored for its efficiency and the high purity of the resulting product. The reaction proceeds by treating the 2-chloro-substituted pyrimidine with a solution of HBr in glacial acetic acid, often with moderate heating to ensure complete conversion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of a 2-bromo-substituted pyrimidine from a 2-chloro-substituted pyrimidine, based on the successful conversion of 5-propyl-2-chloropyrimidine.

| Parameter | Value | Reference |

| Starting Material | 5-Propyl-2-chloropyrimidine | [5] |

| Reagent | 30 wt.% Hydrogen Bromide in Glacial Acetic Acid | [5] |

| Initial Temperature | 30°C | [4][5] |

| Initial Reaction Time | 90 minutes | [4][5] |

| Reflux Temperature | Solvent's Reflux | [5] |

| Reflux Time | 15 minutes | [4][5] |

| Product | 5-Propyl-2-bromopyrimidine | [5] |

| Yield | ~99% | [4] |

| Purity (by HPLC, GC-MS) | 99% | [5] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of a this compound derivative from a 2-chloropyrimidine precursor, adapted from established procedures.[4][5]

Materials:

-

2-Chloro-substituted pyrimidine (e.g., 5-propyl-2-chloropyrimidine)

-

Hydrogen bromide in glacial acetic acid (e.g., 30 wt.%)

-

Diethyl ether

-

Aqueous sodium carbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Ice

-

Standard laboratory glassware (reaction flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, add the 2-chloro-substituted pyrimidine to a solution of hydrogen bromide in glacial acetic acid.

-

Stir the mixture at 30°C for approximately 90 minutes.

-

After the initial stirring period, heat the reaction mixture to reflux for an additional 15 minutes to drive the reaction to completion.

-

Monitor the conversion of the starting material to the product using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction solution onto ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic phase sequentially with an aqueous sodium carbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the this compound product. Due to the high yield and clean reaction, the product may be used without further purification.[5]

Visualizations

Chemical Reaction Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromopyrimidine

Introduction

This compound (CAS No: 4595-60-2) is a halogenated aromatic heterocyclic compound that serves as a pivotal building block in medicinal chemistry and fine chemical synthesis.[1] Its structure, featuring a pyrimidine (B1678525) ring substituted with a bromine atom at the 2-position, confers valuable reactivity, making it an essential intermediate in the synthesis of a wide array of biologically active molecules.[2] The electron-withdrawing nature of the pyrimidine ring and the utility of the bromo-substituent in cross-coupling reactions make it a versatile reagent.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, experimental protocols, and applications, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is stable under normal storage conditions but is sensitive to light and moisture.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container, often at temperatures between 2–8 °C or -20°C.[1][3]

The core physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃BrN₂ | [3][4] |

| Molecular Weight | 158.98 g/mol | [3][5] |

| Appearance | White to off-white, orange, or green powder/crystalline solid | [1][2][4] |

| Melting Point | 52 - 58 °C | [2][3][4][6] |

| Boiling Point | 62 - 64 °C @ 1.5 mmHg (torr) | [4][5][6] |

| Density | >1.0 g/cm³ @ 20 °C | [4] |

| Solubility | Soluble in organic solvents like methanol; insoluble in water. | [1][6] |

| Stability | Stable at room temperature in closed containers; sensitive to light and moisture. | [1][4] |

| InChI Key | PGFIHORVILKHIA-UHFFFAOYSA-N | [3][7] |

| CAS Number | 4595-60-2 | [4][5] |

Spectroscopic and Reactivity Profile

Spectroscopic analysis is critical for the structural confirmation of this compound. The compound has been characterized by various techniques, with data available in public repositories.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are used to confirm the proton and carbon environments of the pyrimidine ring.[7][8]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.[7][9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the aromatic C-H and C=N bonds of the pyrimidine ring.[7]

Reactivity: this compound is a versatile substrate for various organic reactions. The bromine atom at the 2-position makes it an excellent electrophile for nucleophilic aromatic substitution reactions.[2][10] Furthermore, it is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form new carbon-carbon bonds.[1][10] It is incompatible with strong oxidizing agents, bases, and reducing agents.[1][4]

Applications in Drug Development and Research

This compound is a key starting material in the synthesis of numerous high-value compounds. Its applications span multiple industries.

-

Pharmaceuticals: It is extensively used as an intermediate in the synthesis of a broad spectrum of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[2][11] The pyrimidine scaffold is a common feature in many kinase inhibitors.[1][12]

-

Agrochemicals: The compound is a precursor for herbicides and fungicides, contributing to the development of agents that protect crops and enhance agricultural productivity.[1][2]

-

Fine and Specialty Chemicals: Its utility extends to the manufacturing of functional materials, specialty dyes, and catalyst ligands.[10]

-

Biochemical Research: Researchers utilize this compound to synthesize nucleoside analogs for studying DNA and RNA processes and to create fluorescent probes for biological imaging.[2]

The following workflow illustrates the central role of this compound in synthetic chemistry.

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for scientific research. This section provides protocols for the synthesis and characterization of this compound.

Synthesis of this compound from 2-Chloropyrimidine

This protocol is adapted from a common method involving halogen exchange.[13][14]

Materials:

-

2-Chloro-substituted pyrimidine

-

Hydrogen bromide (HBr) in glacial acetic acid (e.g., 30 wt%)

-

Diethyl ether

-

Aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Standard reaction glassware (round-bottom flask, condenser, etc.)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add the 2-chloro-substituted pyrimidine.

-

Add the solution of hydrogen bromide in glacial acetic acid to the flask.

-

Stir the mixture at a moderate temperature (e.g., 30 °C) for approximately 90 minutes.[14] Reaction progress can be monitored by GC-MS or TLC.

-

To drive the reaction to completion, heat the mixture to reflux for an additional 15-30 minutes if necessary.[14]

-

After the reaction is complete, allow the mixture to cool to room temperature and then pour it onto ice.

-

Extract the aqueous mixture with diethyl ether (3x volumes).

-

Wash the combined organic phases with an aqueous sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound product.

-

Purify the product further by distillation or recrystallization as needed.

Caption: Workflow for the synthesis of this compound.

General Protocol for NMR Spectroscopic Analysis

This is a generalized procedure for obtaining NMR data for an organic compound like this compound.[15]

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) inside a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

General Protocol for Melting Point Determination

Materials:

-

Dry this compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range is the melting point.

The logical workflow for characterizing a newly synthesized batch of this compound is outlined below.

Caption: Post-synthesis characterization workflow.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 95 4595-60-2 [sigmaaldrich.com]

- 4. This compound(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 4595-60-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(4595-60-2) 1H NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Bromopyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines standardized experimental protocols for the determination of these physical constants and includes a schematic representation of a common synthetic pathway utilizing this compound.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in synthetic chemistry. A summary of these properties is presented below.

| Physical Property | Value | Conditions |

| Melting Point | 52 - 58 °C | Ambient Pressure |

| 53 °C | ||

| 55 - 57 °C[1] | (lit.) | |

| 56 - 57.5 °C[2] | ||

| Boiling Point | 62 - 64 °C | 1.5 torr[2] |

| 64 °C | 1.5 mmHg[3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following sections detail standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1] If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate measurement, heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[3] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Micro Method under Reduced Pressure)

Given that this compound's boiling point is reported at reduced pressure to prevent decomposition at higher temperatures, a micro-boiling point determination method is appropriate.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Immerse the assembly into the Thiele tube or heating bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Connect the apparatus to a vacuum source and a manometer to control and measure the pressure.

-

-

Heating and Observation:

-

Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

-

Recording the Boiling Point: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[4] This is the temperature at which the vapor pressure of the liquid equals the pressure of the system. Record this temperature and the corresponding pressure from the manometer.

Synthetic Workflow Example: Suzuki-Miyaura Coupling

This compound is a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The diagram below illustrates a generalized workflow for this reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

References

2-Bromopyrimidine solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromopyrimidine in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This compound, a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, presents a case study in the importance of solubility for reaction kinetics, purification, and formulation. This technical guide provides a detailed overview of the solubility of this compound in various organic solvents, outlines experimental protocols for its utilization in synthesis, and visualizes these processes for enhanced comprehension.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a critical parameter for its application in organic synthesis. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of qualitative descriptions and predicted values provides valuable guidance for solvent selection. The available data is summarized in the table below.

| Solvent | Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | Miscible[1]; 2.67 mg/mL (Predicted)[2] | The high polarity and hydrogen bonding capacity of water allows for miscibility. |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[3] | The hydroxyl group allows for hydrogen bonding, facilitating some degree of dissolution. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble[3] | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to have some solubility due to its polar nature. |

| Isopropanol | C₃H₈O | Polar Protic | Data not available | Similar to other short-chain alcohols, some solubility is expected. |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Its polarity suggests it could be a potential solvent. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Data not available | Often used in extraction and chromatography. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available | A common solvent in organic synthesis and analysis. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | A versatile solvent known for its high dissolving power. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthetic chemistry. Below are protocols for two notable reactions involving this compound.

Synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene

This procedure details the use of this compound in a cross-coupling reaction to synthesize a complex fluorene (B118485) derivative, a class of molecules with applications in organic electronics.

Materials:

-

This compound

-

9,9-dihexylfluorene-2,7-diboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

To a reaction vessel, add 9,9-dihexylfluorene-2,7-diboronic acid, this compound, and a suitable solvent mixture.

-

Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a specified period.

-

Add the palladium catalyst and the aqueous base solution to the reaction mixture.

-

Heat the mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the pure 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene.

Microwave-Assisted Aminocarbonylation of this compound

This protocol describes a modern, efficient method for the aminocarbonylation of this compound, leveraging microwave technology to accelerate the reaction.[4]

Materials:

-

This compound

-

A desired amine

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Carbon monoxide source (e.g., Molybdenum hexacarbonyl or a CO gas balloon)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a microwave reaction vial, combine this compound, the amine, the palladium catalyst, the ligand, and the base.

-

Add the anhydrous solvent under an inert atmosphere.

-

If using a solid CO source like Mo(CO)₆, add it to the vial. If using CO gas, flush the vial with CO.

-

Seal the microwave vial tightly.

-

Place the vial in the microwave reactor and irradiate at a specified temperature and for a set duration.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.

-

Purify the resulting amide by an appropriate method, such as column chromatography or recrystallization.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Suzuki Coupling Reaction Workflow.

Caption: Microwave Aminocarbonylation Workflow.

References

- 1. 109-04-6|2-Bromopyridine| Ambeed [ambeed.com]

- 2. 4595-60-2|this compound| Ambeed [ambeed.com]

- 3. 118289-17-1|2-Bromopyridine-4-carboxaldehyde| Ambeed [ambeed.com]

- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Bromopyrimidine. The information presented herein is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and organic synthesis, facilitating compound identification, purity assessment, and structural elucidation. This document details experimental protocols, presents spectral data in organized tables, and includes visualizations to aid in the interpretation of NMR spectra.

Introduction to this compound in Drug Development

This compound is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its pyrimidine (B1678525) core is a fundamental scaffold in numerous pharmaceuticals, and the bromo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. Accurate and detailed spectral data are paramount for the unambiguous characterization of this compound and its derivatives during the drug discovery and development process.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated chloroform (B151607) (CDCl₃) and deuterated acetone (B3395972) (acetone-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the three protons on the pyrimidine ring. The protons at the 4- and 6-positions are chemically equivalent due to the molecule's symmetry, resulting in a single downfield signal, while the proton at the 5-position appears as a separate upfield signal.

Table 1: ¹H NMR Spectral Data of this compound

| Solvent | Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| CDCl₃ | H-4, H-6 | 8.65 | Doublet (d) | 4.8 |

| H-5 | 7.25 | Triplet (t) | 4.8 | |

| Acetone-d₆ | H-4, H-6 | 8.79 | Doublet (d) | 4.8 |

| H-5 | 7.43 | Triplet (t) | 4.8 |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three distinct carbon environments in the pyrimidine ring. The assignments are based on established chemical shift predictions and spectral data from the literature.[1][2]

Table 2: ¹³C NMR Spectral Data of this compound

| Solvent | Carbon | Chemical Shift (δ) [ppm] |

| CDCl₃ | C-2 | 159.9 |

| C-4, C-6 | 158.4 | |

| C-5 | 119.3 | |

| Acetone-d₆ | C-2 | 160.0 |

| C-4, C-6 | 159.2 | |

| C-5 | 120.4 |

Experimental Protocols

The following section outlines a representative experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard NMR practices for small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) containing 0.03% (v/v) TMS as an internal standard.

-

Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The data presented in this guide were obtained using a standard high-resolution NMR spectrometer. The following are typical acquisition parameters:

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-15 ppm, centered around 5-6 ppm.

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 to 4096) is generally required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR. For ¹³C NMR, the residual solvent peak can be used as a secondary reference (CDCl₃ at 77.16 ppm; acetone-d₆ at 29.84 and 206.26 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Visualization of NMR Data Assignment

The following diagrams illustrate the structure of this compound and the logical relationship between the observed NMR signals and the corresponding nuclei in the molecule.

Caption: Assignment of ¹H and ¹³C NMR signals to the this compound structure.

Caption: A typical experimental workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound. The tabulated data and visual aids are designed to support researchers in the accurate identification and characterization of this important synthetic intermediate. Adherence to the outlined protocols will facilitate the acquisition of high-quality, reproducible NMR data, which is fundamental to advancing research and development in medicinal chemistry and related scientific fields.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Bromopyrimidine

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) analysis of 2-bromopyrimidine. Aimed at researchers, scientists, and professionals in drug development, this document details the spectral characteristics, experimental methodologies, and fragmentation patterns of this important heterocyclic compound.

Introduction to this compound

This compound (C₄H₃BrN₂) is a halogenated derivative of pyrimidine, a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The characterization of this compound is crucial for its application in synthetic chemistry and drug discovery, where it serves as a versatile intermediate. FT-IR and mass spectrometry are indispensable analytical techniques for confirming its identity, purity, and structural integrity.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) is a common method to generate ions and induce fragmentation, providing a characteristic mass spectrum that serves as a molecular fingerprint.

Mass Spectrum Data

The electron ionization mass spectrum of this compound exhibits a distinct pattern of peaks. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of similar intensity, separated by two m/z units.

| m/z | Relative Intensity (%) | Assignment |

| 160 | ~98 | [C₄H₃⁸¹BrN₂]⁺ (Molecular Ion, M+2) |

| 158 | 100 | [C₄H₃⁷⁹BrN₂]⁺ (Molecular Ion, M) |

| 79 | High | [C₄H₃N₂]⁺ or [⁷⁹Br]⁺ |

| 52 | Moderate | [C₃H₂N]⁺ |

Data is compiled from publicly available spectral databases.[1][2]

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for acquiring an electron ionization mass spectrum of this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.

-

The mass spectrometer should be capable of electron ionization.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as dichloromethane (B109758) or methanol.

-

Injection:

-

GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid or a concentrated solution onto the probe, evaporate the solvent, and insert the probe into the ion source.

-

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI-MS is a key identifier. The following diagram illustrates the proposed fragmentation pathway.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. The resulting spectrum provides information about the functional groups present in the molecule.

FT-IR Spectral Data

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its aromatic ring and carbon-bromine bond. The spectrum can be acquired for the compound in various states, such as a solid (e.g., KBr pellet or as a mull) or in the gas phase.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1600 - 1400 | Strong to Medium | C=C and C=N stretching (ring vibrations) |

| ~1200 - 1000 | Medium | C-H in-plane bending |

| Below 800 | Strong | C-Br stretching and ring bending modes |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[3][4]

Experimental Protocol for FT-IR Spectroscopy

A common and straightforward method for obtaining the FT-IR spectrum of a solid sample like this compound is using a Potassium Bromide (KBr) pellet.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

KBr pellet press kit (die, anvil, plunger)

-

Agate mortar and pestle

-

Infrared lamp (for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade KBr powder under an infrared lamp to remove any moisture.

-

Grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the KBr pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known literature values for this compound.

Experimental Workflow Overview

The following diagram provides a high-level overview of the analytical workflow for the characterization of this compound using FT-IR and mass spectrometry.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust and definitive characterization of this compound. Mass spectrometry confirms the molecular weight and offers insights into the molecular structure through its fragmentation pattern, with the characteristic isotopic signature of bromine being a key identifier. FT-IR spectroscopy complements this by identifying the functional groups and the overall molecular fingerprint through its vibrational modes. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and quality control in research and development settings.

References

An In-depth Technical Guide to the Electronic Properties of the 2-Bromopyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) ring is a foundational scaffold in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The introduction of a bromine atom at the 2-position of this heterocyclic system creates 2-bromopyrimidine, a versatile and highly valuable building block in synthetic and medicinal chemistry. Its unique electronic properties, governed by the interplay of the electronegative nitrogen atoms and the bromo substituent, dictate its reactivity and provide a handle for diverse chemical transformations. This technical guide offers a comprehensive exploration of the electronic characteristics of the this compound ring, providing quantitative data, detailed experimental methodologies, and visualizations to aid researchers in its effective utilization.

Electronic Properties and Reactivity

The electronic nature of the this compound ring is characterized by a significant electron deficiency, which is a consequence of the inductive effect of the two ring nitrogen atoms. This electron-withdrawing character is further modulated by the bromo substituent at the 2-position.

Electron Density Distribution

The two nitrogen atoms in the pyrimidine ring exert a strong inductive (-I) effect, leading to a polarization of the C-N bonds and a net decrease in electron density on the carbon atoms of the ring. This effect is most pronounced at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6). The bromine atom at the 2-position also contributes to the electron deficiency of the ring through its own inductive electron-withdrawing effect. While halogens can also exert a resonance (+R) effect by donating a lone pair of electrons to the ring, in the case of this compound, the inductive effect is generally considered to be the dominant factor influencing its reactivity.

This pronounced electron deficiency makes the this compound ring highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the bromine substituent.

Substituent Effects on the Pyrimidine Ring

The electronic influence of substituents on the pyrimidine ring can be quantified using Hammett constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The 2-pyrimidinyl group itself is considered to be electron-withdrawing.

| Substituent Group | Hammett Constant (σp) | Hammett Constant (σm) | Inductive Effect (F) | Resonance Effect (R) | Reference |

| 2-pyrimidinyl | 0.53 | 0.23 | 0.13 | 0.40 | [1] |

| Bromo | 0.23 | 0.39 | 0.45 | -0.22 | [1] |

Table 1: Hammett and Swain-Lupton constants for the 2-pyrimidinyl group and bromo substituent.

The positive σ values for the 2-pyrimidinyl group indicate its electron-withdrawing character. The bromo substituent also exhibits a positive σ value, further contributing to the electron-deficient nature of the ring.

Reactivity towards Nucleophiles

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, coupled with the presence of a good leaving group (bromide), facilitates the attack of nucleophiles at the C2 position.

The general workflow for a typical nucleophilic aromatic substitution on this compound can be visualized as follows:

Kinetic studies on the related 2-chloropyrimidine (B141910) provide insight into the facility of these reactions. The reactions are typically second-order, being first-order in both the substrate and the nucleophile.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol⁻¹ s⁻¹) |

| OH⁻ | 100% EtOH | 50 | 9.64 x 10⁻³ |

| OH⁻ | 30% aq. EtOH | 40 | 7.7 x 10⁻⁴ |

| Dimethylamine | Not Specified | Not Specified | Data indicates higher reactivity than piperidine |

| Piperidine | Not Specified | Not Specified | Data indicates lower reactivity than dimethylamine |

| Methylamine | Not Specified | Not Specified | Data indicates lower reactivity than piperidine |

| Diethylamine | Not Specified | Not Specified | Data indicates lower reactivity than methylamine |

Table 2: Kinetic data for the nucleophilic substitution of 2-chloropyrimidine.[2] This data is presented as a proxy to illustrate the general reactivity trends of 2-halopyrimidines.

The data indicates that the reactions are facile and are influenced by the nature of the nucleophile and the solvent system.[2]

Spectroscopic Properties

Spectroscopic techniques are essential for elucidating the electronic structure of this compound.

Photoelectron Spectroscopy (PES)

Valence photoelectron spectroscopy has been employed to investigate the electronic structure of this compound. These studies have shown that the bromine atom influences the electronic structure of the pyrimidine ring through both inductive and resonant effects. These effects involve the π orbitals localized on the ring and the lone pair orbitals of the halogen atom.[3] The first ionization energy of this compound has been calculated to be 9.911 eV.[4]

UV-Vis Spectroscopy

The electronic transitions of this compound can be studied using UV-Vis spectroscopy. The introduction of the bromo substituent onto the pyrimidine ring leads to shifts in the absorption spectra. Electron-withdrawing groups, such as the bromo group, can cause a hypsochromic (blue) shift in the absorption bands.[5]

Application in Drug Development: The Case of Nilotinib (B1678881)

The electronic properties of this compound make it a crucial intermediate in the synthesis of numerous pharmaceuticals. A prominent example is Nilotinib (Tasigna®), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).

Synthesis of Nilotinib

A key step in the synthesis of Nilotinib involves a nucleophilic aromatic substitution reaction where a substituted aniline (B41778) displaces the bromine atom from a pyrimidine precursor, highlighting the practical application of the inherent reactivity of the 2-halopyrimidine scaffold.

Mechanism of Action and the BCR-ABL Signaling Pathway

Nilotinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant enzyme produced by the Philadelphia chromosome, which is characteristic of CML.[6] This constitutively active kinase drives uncontrolled cell proliferation and survival by activating several downstream signaling pathways.

The BCR-ABL signaling cascade and the inhibitory action of Nilotinib are depicted in the following diagram:

Nilotinib competitively binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream targets.[7] This action effectively blocks the RAS/MAPK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in CML cells.[7][8]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the electronic properties and reactivity of this compound.

Photoelectron Spectroscopy (PES) of Heterocycles

Objective: To determine the ionization energies of the molecular orbitals of this compound and understand the electronic effects of the bromo substituent.

Methodology:

-

Sample Preparation: A solid sample of this compound is placed in a temperature-controlled inlet system of the photoelectron spectrometer. The sample is heated to produce a sufficient vapor pressure.

-

Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically He(I) radiation (21.22 eV).

-

Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.

-

Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy (or binding energy, where Binding Energy = Photon Energy - Kinetic Energy) is generated.

-

Data Analysis: The bands in the photoelectron spectrum are assigned to the ionization of specific molecular orbitals with the aid of computational chemistry calculations (e.g., ab initio or density functional theory methods).

VUV Photoabsorption Spectroscopy

Objective: To measure the absolute photoabsorption cross-sections of this compound in the gas phase and to characterize its excited electronic states.

Methodology:

-

Light Source: A high-resolution vacuum ultraviolet (VUV) synchrotron radiation source is used to provide a tunable photon beam.

-

Sample Introduction: Gaseous this compound is introduced into a gas cell placed in the path of the VUV beam.

-

Absorption Measurement: The intensity of the light transmitted through the sample is measured by a detector as a function of photon energy.

-

Cross-Section Calculation: The absolute photoabsorption cross-section is calculated using the Beer-Lambert law.

-

Theoretical Calculations: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are performed to aid in the assignment of the observed absorption bands to specific electronic transitions.[3]

Kinetic Analysis of Nucleophilic Aromatic Substitution

Objective: To determine the rate law and rate constant for the reaction of this compound with a nucleophile.

Methodology:

-

Reaction Setup: A solution of this compound of known concentration is prepared in a suitable solvent in a reaction vessel equipped with temperature control and stirring.

-

Initiation of Reaction: A solution of the nucleophile of known concentration is added to the reaction vessel to initiate the reaction.

-

Monitoring Reaction Progress: The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture and analyzing them using a suitable analytical technique. Common methods include:

-

UV-Vis Spectroscopy: If the product has a different UV-Vis absorption spectrum from the reactants, the change in absorbance at a specific wavelength can be followed.

-

High-Performance Liquid Chromatography (HPLC): The concentrations of the reactant and product can be determined by separating the components of the reaction mixture and quantifying them with a detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of reactant signals and the appearance of product signals can be monitored over time.

-

-

Data Analysis: The concentration data as a function of time is used to determine the order of the reaction with respect to each reactant and to calculate the rate constant. This is typically done by plotting the data according to the integrated rate laws for different reaction orders.

Conclusion

The this compound ring possesses a unique set of electronic properties that render it an invaluable tool in chemical synthesis and drug discovery. Its inherent electron deficiency, driven by the ring nitrogen atoms and the bromo substituent, makes it highly susceptible to nucleophilic aromatic substitution, providing a reliable strategy for the introduction of a wide range of functional groups. The quantitative data on its electronic parameters and reactivity, coupled with an understanding of its spectroscopic characteristics, empowers researchers to rationally design and execute synthetic strategies. The successful application of this compound in the synthesis of targeted therapies like Nilotinib underscores the profound impact of understanding and leveraging the electronic properties of this versatile heterocyclic scaffold.

References

- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

- 5. urologyku.com [urologyku.com]

- 6. Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support [macmillan.org.uk]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Reactivity of the C-Br Bond in 2-Bromopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of a bromine atom on the electron-deficient pyrimidine (B1678525) core. The carbon-bromine bond at the 2-position is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive technical overview of the reactivity of the C-Br bond in this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

The pyrimidine nucleus is a common scaffold in numerous biologically active compounds and FDA-approved drugs.[1] The ability to functionalize this core selectively is therefore of paramount importance. The C-Br bond in this compound offers a reactive site for the introduction of diverse substituents, enabling the synthesis of complex molecular architectures.[2]

Electronic Properties and Reactivity of the C-Br Bond

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences the reactivity of the C-Br bond. The positions on the pyrimidine ring exhibit different levels of reactivity, generally following the order C4(6) > C2 > C5 for susceptibility to nucleophilic attack and oxidative addition in palladium-catalyzed reactions.[3] The C2 position, flanked by one nitrogen atom, is more activated than the C5 position but generally less reactive than the C4 and C6 positions which are situated between two nitrogen atoms.

The C-Br bond is weaker than a C-Cl bond, making this compound generally more reactive than 2-chloropyrimidine (B141910) in palladium-catalyzed cross-coupling reactions, as the oxidative addition of the Pd(0) catalyst to the C-Br bond is typically the rate-determining step and is more facile with the weaker C-Br bond.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / 4.5% Ligand 2 | K₃PO₄ | Dioxane | 110 | 18 | 91 | [5] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-85 | [3] |

| 3 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | Overnight | Complete Conversion | [6] |

| 4 | 9,9-Dihexylfluorene-2,7-diboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 23-34 | [7] |

Note: Data may be for analogous substrates like 2-pyridylboronates reacting with bromopyrimidines, or for this compound reacting with complex boronic acids, illustrating the general applicability.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 159 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask.

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 5-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2-phenylpyrimidine.

Diagram: Suzuki-Miyaura Catalytic Cycle

Br-pyrimidine + R₂NH --(Pd catalyst, base)--> R₂N-pyrimidine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is employed to form C-C triple bonds by reacting this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene (B144264) | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [8] |

| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 95 | [8] |

| 3 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72 | [9] |

| 4 | Cyclohexylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 75 | [9] |

Note: Data is for the analogous substrate 2-amino-3-bromopyridine, demonstrating the general conditions and high yields achievable.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 159 mg), PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg), and CuI (0.05 mmol, 9.5 mg).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous DMF (5 mL) and triethylamine (2 mL).

-

Add phenylacetylene (1.1 mmol, 121 µL) dropwise.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool to room temperature and pour into water.

-

Extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 2-(phenylethynyl)pyrimidine.

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Other Cross-Coupling Reactions

While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common, the C-Br bond in this compound is also reactive in other palladium-catalyzed transformations.

-

Negishi Coupling: This reaction couples this compound with an organozinc reagent. It is known for its high functional group tolerance. [10][11]* Stille Coupling: This involves the reaction of this compound with an organostannane reagent. A major drawback is the toxicity of the tin byproducts. [12][13]* Heck Reaction: This reaction forms a C-C bond between this compound and an alkene. [14]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring also makes the C-Br bond at the 2-position susceptible to nucleophilic aromatic substitution (SₙAr) by strong nucleophiles. This reaction proceeds via a Meisenheimer complex intermediate.

General Reaction Scheme:

Common nucleophiles include alkoxides (RO⁻), thiolates (RS⁻), and amines. The reactivity order for SₙAr on halopyrimidines is generally C4/C6 > C2 > C5. While palladium-catalyzed methods are often preferred for their milder conditions and broader scope, SₙAr provides a valuable metal-free alternative for certain transformations.

Conclusion

The C-Br bond in this compound is a highly versatile functional group that enables a wide range of synthetic transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which provide efficient routes to a diverse array of substituted pyrimidines. Additionally, the C-Br bond can undergo nucleophilic aromatic substitution with strong nucleophiles. A thorough understanding of the electronic properties of the pyrimidine ring and the specific conditions required for each reaction type is crucial for the successful application of this compound as a key building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. benchchem.com [benchchem.com]

- 10. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Early Synthetic Routes to 2-Bromopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core early synthetic methodologies for obtaining 2-bromopyrimidine, a crucial heterocyclic building block in medicinal chemistry and drug development. The document provides a comparative analysis of key synthetic routes, detailed experimental protocols for seminal reactions, and quantitative data to aid in method selection and optimization.

Introduction

This compound is a versatile synthetic intermediate widely employed in the synthesis of a variety of biologically active compounds. Its utility stems from the reactivity of the bromine atom at the 2-position of the pyrimidine (B1678525) ring, which allows for facile nucleophilic substitution and participation in cross-coupling reactions. This guide focuses on the foundational synthetic strategies that have been historically significant in accessing this important molecule. The primary early routes discussed are the Sandmeyer reaction of 2-aminopyrimidine (B69317) and the halogen exchange of 2-chloropyrimidine (B141910). Additionally, pathways originating from uracil (B121893) or 2-hydroxypyrimidine (B189755) are considered. Direct electrophilic bromination of the pyrimidine ring is generally not a viable method for the synthesis of the 2-bromo isomer, as it preferentially yields the 5-bromo derivative.[1]

Core Synthetic Routes: A Comparative Overview

The selection of a synthetic route to this compound is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. The following tables summarize the quantitative data for the most common early synthetic approaches.

Table 1: Synthesis of this compound via Sandmeyer Reaction of 2-Aminopyrimidine

| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminopyrimidine, HBr, Br₂, NaNO₂ | Water | 0 to -10 | ~4 hours | 90.6 | [2] |

| 2-Aminopyrimidine, HBr, NaNO₂ | Hydrobromic Acid | 0 or lower | 2.5 hours | 86-92 | [3] |

Table 2: Synthesis of this compound via Halogen Exchange of 2-Chloropyrimidine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 5-Propyl-2-chloropyrimidine | HBr (30 wt%) | Glacial Acetic Acid | 30, then reflux | 90 min, then 15 min | ~99 | [1][4] |

| 2-Chloropyrimidine | Trimethylsilyl bromide | Various | Heating | 4 hours | 87 | [5] |

Experimental Protocols